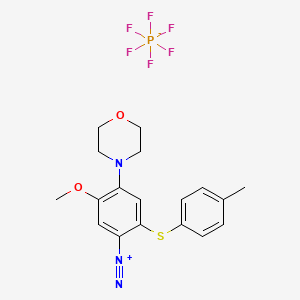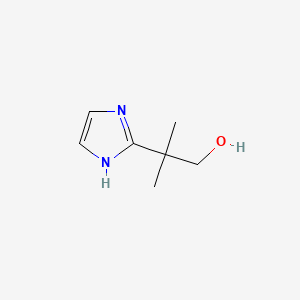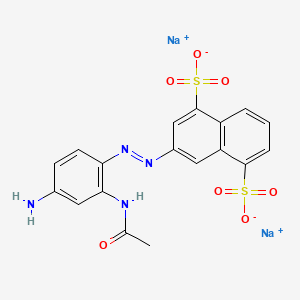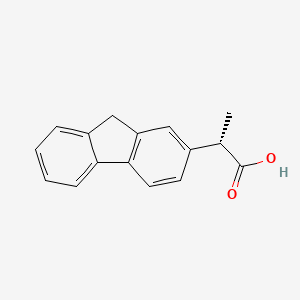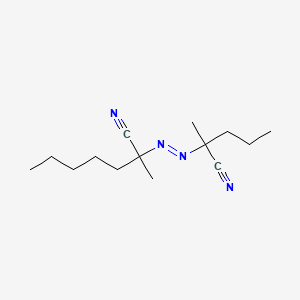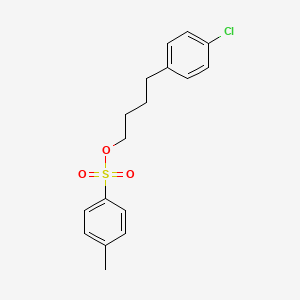
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperidone core substituted with hydroxy, dimethyl, and nitrophenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidone core, followed by the introduction of the hydroxy, dimethyl, and nitrophenyl substituents. Common reagents used in these reactions include piperidine, nitrobenzene, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps.
化学反应分析
Types of Reactions
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The piperidone core can undergo nucleophilic substitution reactions, where the hydroxy or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidones, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitrophenyl groups play crucial roles in its binding affinity and reactivity. It may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-methylphenyl)-, hydrochloride
- 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-chlorophenyl)-, hydrochloride
Uniqueness
Compared to similar compounds, 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
66439-98-3 |
|---|---|
分子式 |
C13H17ClN2O4 |
分子量 |
300.74 g/mol |
IUPAC 名称 |
(2S,5R)-5-hydroxy-1,5-dimethyl-2-(4-nitrophenyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O4.ClH/c1-13(17)8-14(2)11(7-12(13)16)9-3-5-10(6-4-9)15(18)19;/h3-6,11,17H,7-8H2,1-2H3;1H/t11-,13+;/m0./s1 |
InChI 键 |
BCEPWTMYLVNPES-STEACBGWSA-N |
手性 SMILES |
C[C@]1(CN([C@@H](CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O.Cl |
规范 SMILES |
CC1(CN(C(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


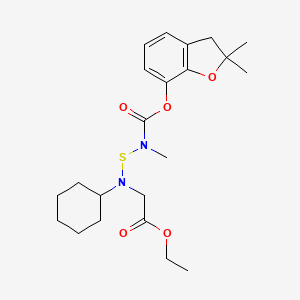
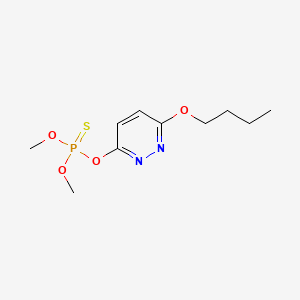
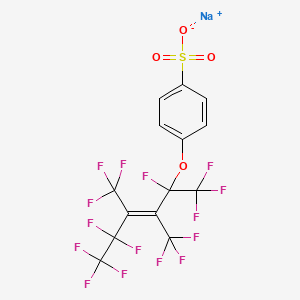
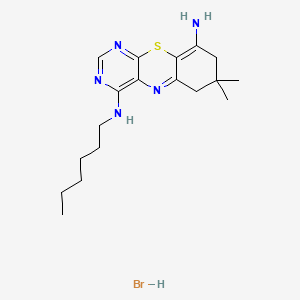


![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
